molecular formula C16H34 B3280635 3-Ethyltetradecane CAS No. 71958-48-0

3-Ethyltetradecane

Cat. No.: B3280635
CAS No.: 71958-48-0
M. Wt: 226.44 g/mol
InChI Key: YBDXTJZLDGDLJX-UHFFFAOYSA-N
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Description

3-Ethyltetradecane (IUPAC name: this compound) is a branched alkane with the molecular formula C₁₆H₃₄, derived from tetradecane (C₁₄H₃₀) by the addition of an ethyl group (-CH₂CH₃) at the third carbon position. These analogs highlight the significance of branching and substituent groups in altering physical, chemical, and application-specific properties.

Properties

IUPAC Name

3-ethyltetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDXTJZLDGDLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyltetradecane can be achieved through various methods, including:

    Alkylation of Tetradecane: This involves the reaction of tetradecane with ethyl halides (such as ethyl chloride) in the presence of a strong base like sodium or potassium hydroxide.

    Friedel-Crafts Alkylation: This method uses an alkyl halide (such as ethyl chloride) and an aluminum chloride catalyst to introduce the ethyl group to the tetradecane molecule.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons or the alkylation of alkanes using zeolite catalysts. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyltetradecane can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under extreme conditions to form smaller alkanes.

    Substitution: This compound can undergo substitution reactions, such as halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium or platinum).

    Substitution: Halogenation reactions typically use halogens (Cl2, Br2) and may require ultraviolet light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Smaller alkanes.

    Substitution: Haloalkanes (e.g., 3-chlorotetradecane, 3-bromotetradecane).

Scientific Research Applications

Chemistry: 3-Ethyltetradecane is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

Biology: In biological research, it serves as a model compound for studying the metabolism and biodegradation of alkanes by microorganisms.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.

Industry: this compound is used in the formulation of lubricants, surfactants, and as a solvent in various industrial applications.

Mechanism of Action

As a hydrocarbon, 3-ethyltetradecane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, it can be metabolized by enzymes such as alkane hydroxylases, which introduce oxygen atoms into the hydrocarbon chain, facilitating further degradation.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds
Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³)
Tetradecane 253–254 5.5 0.763
3-Methyltetradecane ~230 (estimated) -10 (estimated) 0.778
3-Phenyltetradecane >300 15–20 0.890

Note: Data for this compound is inferred from analogous branched alkanes .

Biological Activity

3-Ethyltetradecane is a branched alkane with the chemical formula C16H34C_{16}H_{34}. It is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The biological activity of this compound is an area of interest due to its potential implications in various fields, including environmental science, biochemistry, and industrial applications.

This compound is structurally characterized by an ethyl group attached to the third carbon of a tetradecane chain. This branching affects its physical properties, such as boiling point and solubility, which can influence its biological interactions.

PropertyValue
Molecular Weight226.43 g/mol
Boiling Point~ 284 °C
Density0.785 g/cm³
Solubility in WaterInsoluble

Metabolic Pathways and Effects

Research indicates that alkanes like this compound can be metabolized by various microorganisms, leading to the production of volatile organic compounds (VOCs). These VOCs play critical roles in ecological interactions, including plant growth and microbial communication.

In a study focusing on the biosynthesis of VOCs by Fusarium verticillioides, it was found that branched-chain alkanes, including this compound, were produced under specific culture conditions. These compounds can influence the growth and pathogenicity of fungi, suggesting a complex interaction between microbial metabolism and plant health .

Case Studies

  • Microbial Metabolism : A study examined the production of hydrocarbons by Fusarium species, revealing that this compound was among the significant metabolites produced when these fungi were grown on various carbon sources. The metabolic pathways involved lipid peroxidation, highlighting the role of fatty acids in producing branched alkanes .
  • Environmental Impact : Another investigation into the volatile compounds emitted from tea processing indicated that branched alkanes like this compound were present in higher concentrations under certain thermal conditions. This suggests that temperature and processing methods can significantly affect the profile of emitted VOCs from plant materials .

Toxicological Studies

Despite its widespread occurrence in nature, limited toxicological data are available specifically for this compound. However, studies on related alkanes indicate that they may exhibit low toxicity levels in mammals and aquatic organisms. Further research is necessary to establish comprehensive safety profiles.

Industrial Uses

This compound has potential applications in various industries:

  • Fuel Additives : Its properties may enhance fuel performance.
  • Chemical Intermediates : Used in synthesizing other chemical compounds.

Environmental Monitoring

Due to its presence as a VOC, monitoring levels of this compound can be crucial for assessing air quality and understanding environmental impacts from industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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